molecular formula C10H7F2NO B1331469 6,8-Difluoro-2-methylquinolin-4-ol CAS No. 219689-64-2

6,8-Difluoro-2-methylquinolin-4-ol

Cat. No.: B1331469
CAS No.: 219689-64-2
M. Wt: 195.16 g/mol
InChI Key: GFYSQYURFCGHAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,8-Difluoro-2-methylquinolin-4-ol is a chemical compound with the molecular formula C₁₀H₇F₂NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of fluorine atoms in the structure enhances its chemical properties, making it a compound of interest in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Difluoro-2-methylquinolin-4-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methylquinoline with fluorinating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete fluorination .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The process includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

6,8-Difluoro-2-methylquinolin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in different applications .

Scientific Research Applications

6,8-Difluoro-2-methylquinolin-4-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6,8-Difluoro-2-methylquinolin-4-ol involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-2-methylquinolin-4-ol
  • 8-Fluoro-2-methylquinolin-4-ol
  • 6,8-Difluoro-3-iodo-2-methylquinolin-4-ol

Uniqueness

6,8-Difluoro-2-methylquinolin-4-ol is unique due to the presence of two fluorine atoms at specific positions on the quinoline ring. This structural feature imparts distinct chemical and biological properties, making it more reactive and potentially more effective in various applications compared to its analogs .

Properties

IUPAC Name

6,8-difluoro-2-methyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2NO/c1-5-2-9(14)7-3-6(11)4-8(12)10(7)13-5/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFYSQYURFCGHAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)C(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50300461
Record name 6,8-difluoro-2-methylquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50300461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219689-64-2
Record name 6,8-difluoro-2-methylquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50300461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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